Urea, N-(2-phenylethyl)-N'-2-thiazolyl-
Description
Urea, N-(2-phenylethyl)-N'-2-thiazolyl- is a substituted urea derivative featuring a phenylethyl group (C₆H₅-CH₂-CH₂-) attached to one nitrogen atom and a 2-thiazolyl heterocycle on the other.
Properties
CAS No. |
167683-11-6 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C12H13N3OS/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16) |
InChI Key |
UMRYTJAWZACPDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=NC=CS2 |
Other CAS No. |
167683-11-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
Structural Differences :
- FANFT contains a formamide group (-NCHO) linked to the thiazole, whereas urea, N-(2-phenylethyl)-N'-2-thiazolyl- replaces the formamide with a urea group (-NHCONH-).
- FANFT includes a 5-nitro-2-furyl substituent, which is absent in the target compound.
Metabolism :
- Urea derivatives may undergo hydrolysis or oxidative pathways depending on substituents, though specific data for the target compound is lacking.
Thiourea, N-(phenylmethyl)-N'-2-thiazolyl- (CAS 51623-90-6)
Structural Differences :
- This compound replaces the urea group with a thiourea group (-NHCSNH-) and has a benzyl (C₆H₅-CH₂-) substituent instead of phenylethyl.
Physicochemical Properties :
- Molecular weight: 249.36 g/mol (vs. ~263.3 g/mol for the target urea).
Urea Derivatives with Heterocyclic Moieties
- N-monoarylacetothioureas: Exhibit potent urease inhibition (IC₅₀ values in µM range) via interactions with the enzyme’s active site .
- Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- : A thiadiazole-linked urea with uncharacterized activity but structural similarity to kinase inhibitors .
Key Contrasts with Target Compound :
- Electron-withdrawing groups (e.g., nitro in FANFT) enhance reactivity and carcinogenicity, while electron-donating groups (e.g., phenylethyl) may favor enzyme inhibition or reduce toxicity.
- Urea vs. thiourea: Urea derivatives generally have higher polarity and hydrogen-bonding capacity, influencing target binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Metabolic and Toxicological Profiles
Research Findings and Implications
- Carcinogenicity vs. Therapeutic Potential: FANFT’s nitro-furyl group is critical for its carcinogenicity, while urea/thiazole derivatives without this moiety are more likely to exhibit therapeutic effects (e.g., enzyme inhibition) .
- Structural Determinants of Activity: Electron-deficient thiazoles (e.g., nitro-substituted) correlate with carcinogenicity. Electron-rich thiazoles (e.g., phenylethyl-substituted) may enhance binding to enzymatic targets .
- Synthetic Accessibility : Thiazole-urea hybrids are synthesized via condensation reactions, as seen in benzoimidazole-triazole-thiazole acetamides .
Preparation Methods
Thiazol-2-Amine Synthesis via Hantzsch Reaction
The thiazole ring is central to the target compound’s structure. The Hantzsch thiazole synthesis remains the most widely used method for generating 2-aminothiazole precursors. This involves the cyclocondensation of α-haloketones with thiourea derivatives. For example, reacting 1,3-dichloroacetone with thiourea in acetone yields 4-(chloromethyl)thiazol-2-amine. Key modifications include:
- Protection of the amine group : Boc (tert-butoxycarbonyl) protection using Boc₂O in tetrahydrofuran (THF) with sodium hydride (NaH) as a base, achieving 68% yield for N-Boc-4-(chloromethyl)thiazol-2-amine.
- Alkoxymethyl substitution : Reaction of the chloromethyl intermediate with alcohols (e.g., ethanol, isopropanol) in the presence of potassium carbonate (K₂CO₃) at 70–80°C, followed by column chromatography (EtOAc/heptane).
Urea Bond Formation via Isocyanate Coupling
The urea linkage is typically formed by reacting the deprotected thiazol-2-amine with an isocyanate. For N-(2-phenylethyl)-N'-2-thiazolyl urea:
- Deprotection : Treating N-Boc-4-(alkoxymethyl)thiazol-2-amine with HCl in 1,4-dioxane to yield the free amine.
- Coupling : Reacting the amine with 2-phenylethyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) or DIPEA (N,N-diisopropylethylamine) as a base. The mechanism involves nucleophilic attack of the thiazole amine on the isocyanate carbonyl, followed by proton transfer (Scheme 1).
Scheme 1 : Urea formation via isocyanate coupling.
$$
\ce{Thiazol-2-NH2 + O=C=N-(CH2)2Ph ->[Et3N] Thiazol-2-NH-C(O)-NH-(CH2)2Ph}
$$
Key Data :
- Yields for analogous urea derivatives range from 34% to 95% depending on substituents.
- Purification via column chromatography (DCM/methanol) or preparative HPLC.
Catalytic Dehydrogenative Coupling Methods
Iron-Catalyzed Urea Synthesis
A phosgene-free approach employs iron catalysts to couple formamides and amines. For example, heating 2-phenylethylamine and thiazol-2-ylformamide with [Fe] catalysts (e.g., FeCl₃) in tetrahydrofuran (THF) at 120°C for 16 hours generates the urea derivative via dehydrogenation.
Advantages :
Limitations :
Alternative Synthetic Routes
Carbamate Intermediate Method
Thiazol-2-amines can react with phenyl chloroformate to form carbamates, which subsequently couple with 2-phenylethylamine under basic conditions. This two-step process avoids handling volatile isocyanates.
Reaction Conditions :
Hofmann Rearrangement
Converting thiazol-2-amide to isocyanate via Hofmann rearrangement (using Br₂/NaOH) enables in situ urea formation. While less common, this method is viable for sterically hindered substrates.
Comparative Analysis of Synthesis Routes
Table 1 : Comparison of preparation methods for N-(2-phenylethyl)-N'-2-thiazolyl urea.
Key Findings :
- Isocyanate coupling offers the highest yields but requires hazardous intermediates.
- Catalytic methods are greener but necessitate optimization to suppress symmetric urea byproducts.
Q & A
Q. Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance RT binding (e.g., 2-Cl substitution reduces IC₅₀ by 50%) .
- Ethyl linker length maximizes activity; longer chains reduce potency .
- Data :
| Substituent (Position) | IC₅₀ (µM) | Selectivity (CDK2/CDK1) |
|---|---|---|
| 2-Cl (Phenyl) | 0.45 | 10x |
| 4-OCH₃ (Phenyl) | 1.2 | 3x |
Q. What strategies mitigate resistance from HIV-1 RT mutations (e.g., K103N, Y181C)?
- Methodology :
- Hybrid analogs : Combine optimal substituents from SAR studies (e.g., 5-bromo-pyridyl + thiourea) to enhance binding flexibility .
- Crystallography : Map binding interactions to identify residues less prone to mutation (e.g., hydrophobic pockets near the thiazole ring) .
Q. How can computational modeling predict binding modes and pharmacokinetic properties?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to model interactions with RT’s hydrophobic pocket (e.g., π-π stacking between phenyl and Tyr181) .
- ADME prediction : Tools like SwissADME assess logP (optimal range: 2–4) and solubility (DMSO > 65 mg/mL preferred) .
- Data :
| Parameter | Value |
|---|---|
| logP (Predicted) | 3.1 |
| Plasma Half-Life (Mouse) | 5–7 h |
| Bioavailability (Oral) | 100% (Mouse) |
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